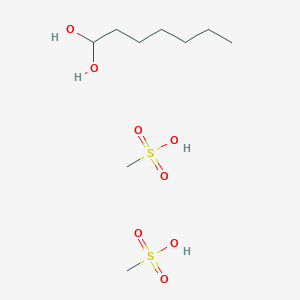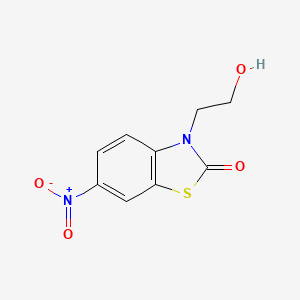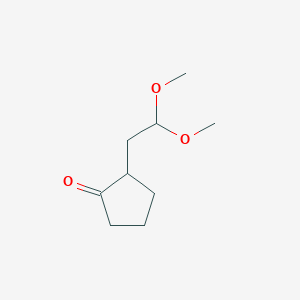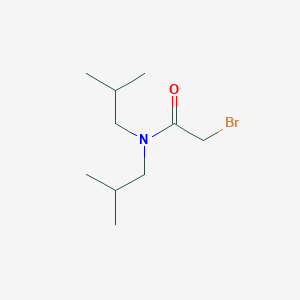![molecular formula C10H8 B14298654 Bicyclo[4.2.2]deca-1(8),2,4,6,9-pentaene CAS No. 118226-93-0](/img/structure/B14298654.png)
Bicyclo[4.2.2]deca-1(8),2,4,6,9-pentaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[4.2.2]deca-1(8),2,4,6,9-pentaene: is an organic compound with the molecular formula C10H8 . It is a bicyclic hydrocarbon that features a unique structure with multiple double bonds, making it an interesting subject of study in organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[4.2.2]deca-1(8),2,4,6,9-pentaene typically involves multiple steps. One common method starts with the cyclization of a suitable precursor, followed by dehydrogenation to introduce the necessary double bonds. Specific reaction conditions, such as the use of catalysts and solvents, are crucial to achieving high yields and purity .
Industrial Production Methods: While industrial production methods for Bicyclo[42The scalability of these methods would depend on the availability of starting materials and the efficiency of the synthetic routes .
Análisis De Reacciones Químicas
Types of Reactions: Bicyclo[4.2.2]deca-1(8),2,4,6,9-pentaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Halogens, acids, and bases are typical reagents for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces saturated hydrocarbons .
Aplicaciones Científicas De Investigación
Chemistry: Bicyclo[4.2.2]deca-1(8),2,4,6,9-pentaene is used as a model compound to study the behavior of bicyclic systems and conjugated double bonds. It helps in understanding reaction mechanisms and the stability of such structures .
Biology and Medicine: While specific biological and medical applications are limited, the compound’s unique structure makes it a potential candidate for drug design and development. Its interactions with biological molecules can provide insights into new therapeutic approaches .
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex organic compounds. Its reactivity and stability make it valuable for producing specialized chemicals .
Mecanismo De Acción
The mechanism by which Bicyclo[4.2.2]deca-1(8),2,4,6,9-pentaene exerts its effects involves its ability to participate in various chemical reactions. The compound’s multiple double bonds allow it to interact with different reagents, leading to the formation of new products. Molecular targets and pathways involved in these reactions depend on the specific context and conditions .
Comparación Con Compuestos Similares
Bicyclo[6.2.0]decapentaene: Another bicyclic hydrocarbon with a different ring structure and double bond arrangement.
Bicyclo[5.3.0]deca-2,4,6,8,10-pentaene: A compound with a similar molecular formula but different structural features.
Uniqueness: Bicyclo[4.2.2]deca-1(8),2,4,6,9-pentaene is unique due to its specific ring structure and the arrangement of double bonds. This configuration imparts distinct chemical properties and reactivity, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
118226-93-0 |
|---|---|
Fórmula molecular |
C10H8 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
bicyclo[4.2.2]deca-1(8),2,4,6,9-pentaene |
InChI |
InChI=1S/C10H8/c1-2-4-10-7-5-9(3-1)6-8-10/h1-8H |
Clave InChI |
ZDURTVFYVLIQHC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC=C(C=C1)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane](/img/structure/B14298581.png)
![{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride](/img/structure/B14298583.png)


![2-[(Hydrazinylidenemethyl)sulfanyl]-N,N,N-trimethylethan-1-aminium chloride](/img/structure/B14298597.png)
![2-Chloro-8-(methylsulfanyl)dibenzo[b,d]furan](/img/structure/B14298598.png)
![3-Hydroxy-12-methyl-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]tridecan-1-one](/img/structure/B14298599.png)
![2,2'-[{2-[(2-Methoxyphenyl)methyl]propane-1,3-diyl}bis(oxy)]di(ethan-1-ol)](/img/structure/B14298606.png)

![(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)[4-(octyloxy)phenyl]methanone](/img/structure/B14298614.png)
![Chloro(dimethyl){3-[(prop-2-en-1-yl)oxy]propyl}silane](/img/structure/B14298615.png)



